molecular formula C35H28N7NaO13S2+2 B12716761 4,4'-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt CAS No. 83232-35-3

4,4'-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt

Cat. No.: B12716761
CAS No.: 83232-35-3
M. Wt: 841.8 g/mol
InChI Key: QMNPBWXVCWPRKK-UHFFFAOYSA-O
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Description

4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction typically yields amines .

Scientific Research Applications

4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies involving enzyme interactions and protein labeling.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt involves its ability to interact with various molecular targets. The compound’s sulpho groups and azo bonds allow it to form stable complexes with proteins and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, sodium salt
  • 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, potassium salt

Uniqueness

Compared to similar compounds, 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt offers unique properties such as enhanced solubility and stability in aqueous solutions. These characteristics make it particularly valuable in applications requiring high solubility and stability.

Properties

CAS No.

83232-35-3

Molecular Formula

C35H28N7NaO13S2+2

Molecular Weight

841.8 g/mol

IUPAC Name

azanium;sodium;4-[[6-[[6-[(4-carboxyphenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C35H24N6O13S2.H3N.Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);1H3;/q;;+1/p+1

InChI Key

QMNPBWXVCWPRKK-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[NH4+].[Na+]

Origin of Product

United States

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